molecular formula C8H14 B073784 1-Isopropylcyclopentene CAS No. 1462-07-3

1-Isopropylcyclopentene

Cat. No. B073784
CAS RN: 1462-07-3
M. Wt: 110.2 g/mol
InChI Key: HDFWVJAQABCYDP-UHFFFAOYSA-N
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Description

1-Isopropylcyclopentene is a cyclic hydrocarbon with the molecular formula C9H16. It is an important compound in organic chemistry and is widely used in scientific research. The compound is synthesized using various methods, and its mechanism of action and physiological effects are of interest to researchers.

Scientific Research Applications

  • Environmental Science & Technology : The study by Hakola et al. (1993) discovered 4-Isopropyl-2-cyclohexen-1-one as a product of gas-phase reactions involving β-phellandrene with hydroxyl radicals and ozone. This finding is crucial for understanding atmospheric chemical processes and environmental impact studies (Hakola et al., 1993).

  • Chemphyschem : Zhou et al. (2007) explored the use of 1,2-dithienylcyclopentenes (DTEs) in optoelectronic technologies like optical data storage and molecular machines. Their study focused on the modulation of DTEs' photochromic properties by fluoride and mercuric ions (Zhou et al., 2007).

  • Chemistry Letters : Uchida et al. (1999) examined the effect of isopropyl substituents on the coloration quantum yield of photochromic bisbenzothienylethene. This research contributes to the development of advanced materials with specific optical properties (Uchida et al., 1999).

  • Journal of the American Chemical Society : Okada et al. (2009) conducted research on isomerization polymerization of 4-alkylcyclopentenes. Their findings indicate potential applications in creating polymers with unique liquid-crystalline properties (Okada et al., 2009).

  • ACS Catalysis : Coxon and Köhn (2016) discussed the use of triazacyclohexane chromium precatalysts in the selective trimerization of olefins like 1-pentene, 1-hexene, and 1-octene. Their work provides insights into catalyst design for industrial chemical processes (Coxon & Köhn, 2016).

  • ACS Nano : Zhang et al. (2011) investigated the creation of Au nanoparticle "sponges" for the controlled uptake and release of photoisomerizable dithienylethene guest substrates. This study opens up possibilities for developing advanced materials with specific controlled responses (Zhang et al., 2011).

properties

IUPAC Name

1-propan-2-ylcyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-7(2)8-5-3-4-6-8/h5,7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFWVJAQABCYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163296
Record name 1-Isopropylcyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropylcyclopentene

CAS RN

1462-07-3
Record name 1-Isopropylcyclopentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isopropylcyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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